

# Technical Support Center: Albuvirtide Dosage and Co-administration

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## Compound of Interest

Compound Name: *Albuvirtide*

Cat. No.: *B10815435*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting **Albuvirtide** dosage in the presence of other medications. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for **Albuvirtide**?

**Albuvirtide** is an HIV-1 fusion inhibitor.<sup>[1][2][3]</sup> It functions by binding to the gp41 envelope glycoprotein of the HIV-1 virus, which is essential for the fusion of the viral membrane with the host cell membrane.<sup>[1][2]</sup> This binding action prevents the necessary conformational changes in gp160, effectively blocking the virus from entering and infecting human cells.<sup>[1][3]</sup> A key feature of **Albuvirtide** is its conjugation with human serum albumin, which significantly extends its half-life in the bloodstream, allowing for less frequent dosing.<sup>[3][4][5]</sup>

Q2: How is **Albuvirtide** metabolized, and does it interact with Cytochrome P450 (CYP) enzymes?

**Albuvirtide** is a peptide that is eliminated through catabolism into its constituent amino acids.<sup>[6]</sup> It does not undergo metabolism by CYP enzymes.<sup>[4][7]</sup> In vitro studies have shown that **Albuvirtide** does not have a significant inhibitory effect on the activity of major human liver microsomal enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4.<sup>[2][6]</sup> This low potential for CYP-mediated drug-drug interactions is a key characteristic of **Albuvirtide**.<sup>[7]</sup>

Q3: Is a dosage adjustment for **Albuvirtide** required when co-administered with the protease inhibitors lopinavir/ritonavir?

No, a dosage adjustment for **Albuvirtide** is not required when co-administered with lopinavir/ritonavir.[2] While the co-administration has little to no effect on **Albuvirtide**'s plasma exposure, it does decrease the plasma exposure of lopinavir and ritonavir.[4][8] However, studies suggest that the resulting lopinavir trough concentrations may still be sufficient to maintain clinical efficacy.[4][8]

Q4: What is the impact of co-administering **Albuvirtide** with rifampicin?

A drug-drug interaction study involving the co-administration of **Albuvirtide** and rifampicin in healthy participants revealed some pharmacokinetic changes to both drugs.[4] However, these changes were determined to be not clinically significant, and therefore, no dose adjustments are necessary when these two drugs are used together.[9]

Q5: Can **Albuvirtide** be used in patients with hepatic or renal impairment?

- Hepatic Impairment: **Albuvirtide** has been shown to be well-tolerated in HIV-infected patients with severe liver impairment, and no dose adjustment was required in these cases. [6][7]
- Renal Impairment: The pharmacokinetics of **Albuvirtide** have not been studied in patients with renal impairment.[6]

Q6: Are there any known synergistic or additive effects of **Albuvirtide** with other antiretroviral drugs?

In vitro studies on anti-HIV-1 combination therapy have indicated that **Albuvirtide** has a synergistic effect with zidovudine (AZT) and saquinavir (SQV).[2] An additive effect was observed with efavirenz (EFV) and enfuvirtide (T20).[2]

## Quantitative Data Summary

Table 1: Pharmacokinetic Interaction Between **Albuvirtide** and Lopinavir/Ritonavir

Co-administered Drug	Effect on Albuvirtide	Effect on Co-administered Drug	Dosage Adjustment Recommendation
Lopinavir/Ritonavir	Negligible impact on exposure.[4] The geometric mean ratios for AUC(0-t) and Ctrough were 1.09 and 1.00, respectively.[8]	Decreased exposure. Lopinavir AUC, Cmax, and Ctrough decreased by 37%, 33%, and 35%, respectively. Ritonavir AUC, Cmax, and Ctrough decreased by 38%, 39%, and 28%, respectively.[6]	No dose adjustment needed for Albuvirtide.[2]

Table 2: Pharmacokinetic Interaction Between **Albuvirtide** and Rifampicin

Co-administered Drug	Effect on Albuvirtide & Rifampicin	Dosage Adjustment Recommendation
Rifampicin	Pharmacokinetic changes observed for both drugs were not clinically significant.[4]	No dose adjustments are necessary for either drug.[9]

## Experimental Protocols

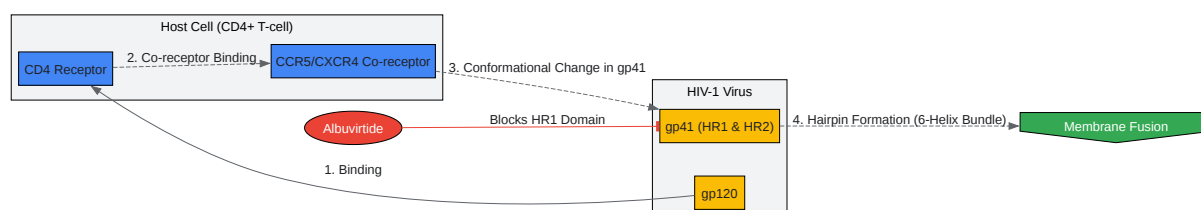
### Protocol 1: Assessment of Drug-Drug Interaction Between **Albuvirtide** and Lopinavir/Ritonavir

This protocol is based on the clinical study evaluating the interaction between **Albuvirtide** and lopinavir/ritonavir in HIV-1 infected subjects.[8][10][11]

- Study Design: An open-label trial involving HIV-1 infected participants.[4]
- Dosing Regimen:
  - **Albuvirtide**: 320 mg administered intravenously.[4][11]
  - Lopinavir/Ritonavir: 400/100 mg.[4][11]

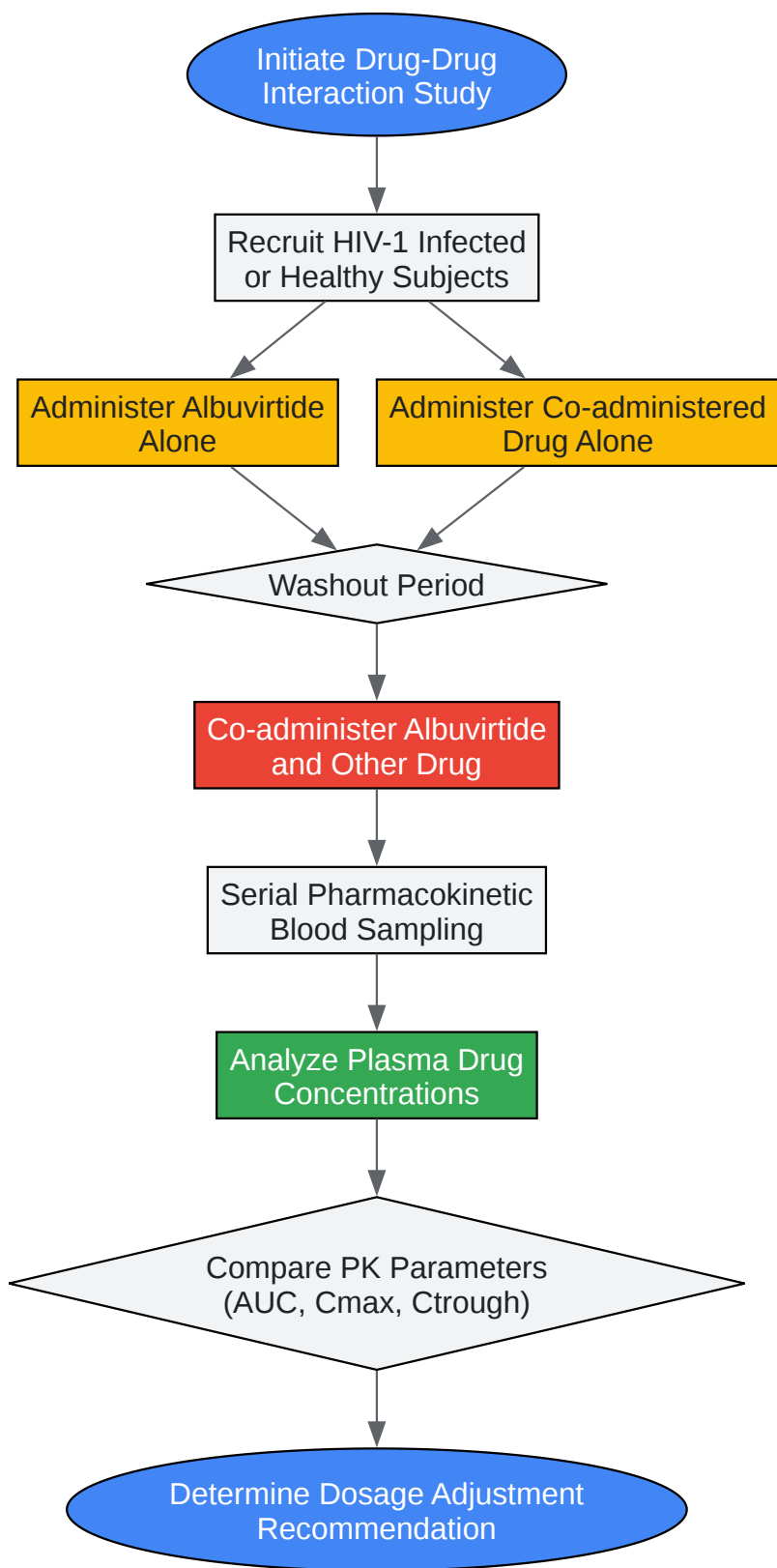
- Pharmacokinetic Sampling for **Albuvirtide**: Blood samples are collected at pre-dose on days 26, 33, and 40. On day 40, samples are collected at 0, 0.5, 2, 4, 8, 12, 24, 48, 96, and 168 hours post-infusion.[10]
- Pharmacokinetic Sampling for Lopinavir/Ritonavir: Blood samples are collected pre-dose on days 2, 3, 4, and 40 (trough levels). On days 4 and 40, samples are collected at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.[10]
- Analysis: Plasma concentrations of **Albuvirtide** and lopinavir/ritonavir are determined. Key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Ctough (Trough Concentration) are calculated and compared between treatment arms (**Albuvirtide** alone vs. co-administration).[10]

## Visualizations



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Caption: Mechanism of HIV-1 Fusion Inhibition by **Albuvirtide**.



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Caption: Experimental Workflow for a Drug-Drug Interaction Study.

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